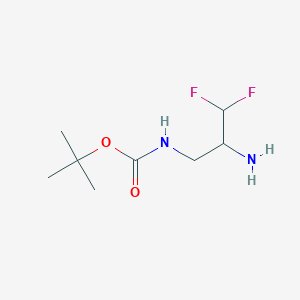
tert-butyl N-(2-amino-3,3-difluoropropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(2-amino-3,3-difluoropropyl)carbamate is a chemical compound with the molecular formula C8H16F2N2O2 and a molecular weight of 210.2 g/mol.
Preparation Methods
The synthesis of tert-butyl N-(2-amino-3,3-difluoropropyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-amino-3,3-difluoropropanol under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Tert-butyl N-(2-amino-3,3-difluoropropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced products.
Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or alcohols, resulting in the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl N-(2-amino-3,3-difluoropropyl)carbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a protecting group for amines in peptide synthesis.
Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-amino-3,3-difluoropropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can lead to the modulation of biochemical pathways and physiological processes, making the compound valuable in drug discovery and development.
Comparison with Similar Compounds
Tert-butyl N-(2-amino-3,3-difluoropropyl)carbamate can be compared with other similar compounds, such as:
tert-butyl N-(2-amino-3,3,3-trifluoropropyl)carbamate: This compound has an additional fluorine atom, which can affect its reactivity and properties.
tert-butyl N-(2-aminoethyl)carbamate: This compound lacks the difluoropropyl group, resulting in different chemical and biological properties.
tert-butyl N-(3-aminopropyl)carbamate: This compound has a longer carbon chain, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its difluoropropyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H16F2N2O2 |
|---|---|
Molecular Weight |
210.22 g/mol |
IUPAC Name |
tert-butyl N-(2-amino-3,3-difluoropropyl)carbamate |
InChI |
InChI=1S/C8H16F2N2O2/c1-8(2,3)14-7(13)12-4-5(11)6(9)10/h5-6H,4,11H2,1-3H3,(H,12,13) |
InChI Key |
ZENXXTVRIUOAMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















